N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-{[(4-fluorophenyl)carbamoyl]methyl}piperidine-4-carboxamide
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-{[(4-fluorophenyl)carbamoyl]methyl}piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a 6-ethoxybenzothiazole core and a 4-fluorophenyl carbamoyl methyl side chain. Its design leverages electron-withdrawing substituents (ethoxy, fluoro) and a rigid heterocyclic scaffold, which are common strategies to optimize pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-[2-(4-fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3S/c1-2-31-18-7-8-19-20(13-18)32-23(26-19)27-22(30)15-9-11-28(12-10-15)14-21(29)25-17-5-3-16(24)4-6-17/h3-8,13,15H,2,9-12,14H2,1H3,(H,25,29)(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTHYUHJCJTDAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-{[(4-fluorophenyl)carbamoyl]methyl}piperidine-4-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[d]thiazole core, followed by the introduction of the ethoxy group at the 6-position. Subsequent steps involve the formation of the piperidine ring and the attachment of the 4-fluorophenylamino group. The final step includes the formation of the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperature, pressure, and the use of specific catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-{[(4-fluorophenyl)carbamoyl]methyl}piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.
Scientific Research Applications
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-{[(4-fluorophenyl)carbamoyl]methyl}piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-{[(4-fluorophenyl)carbamoyl]methyl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications on the Benzothiazole Core
Key Observations :
- Electron-withdrawing groups (e.g., bromo in Z14, fluoro in the target compound) are prevalent, likely enhancing target binding via electronic effects.
- Heterocyclic replacements : Pyrimidine (Z14) or pyridine () cores alter rigidity and hydrogen-bonding capacity compared to piperidine.
- Side-chain diversity : Sulfonyl (C274-0380) or oxolane (C782-0088) groups may improve solubility or metabolic stability relative to the fluorophenyl carbamoyl methyl group.
Piperidine-4-Carboxamide Derivatives with Varied Side Chains
Key Observations :
- Fluorophenyl groups are common across analogs (target compound, ADB-FUBINACA), suggesting a role in target engagement via π-π interactions or hydrophobic effects.
- Bulkier aromatic side chains (e.g., naphthyl in ) may reduce bioavailability but enhance target specificity.
- Benzodiazolone cores (Compound 35) introduce additional hydrogen-bonding sites compared to benzothiazole.
Biological Activity
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-{[(4-fluorophenyl)carbamoyl]methyl}piperidine-4-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Benzothiazole moiety : Known for its role in various biological activities.
- Piperidine ring : Common in pharmaceuticals for its ability to interact with biological targets.
- Fluorophenyl group : Often enhances the lipophilicity and bioactivity of compounds.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C19H22FN3O2S |
| Molecular Weight | 375.45 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. The benzothiazole component is believed to facilitate binding to these targets through π-π stacking interactions and hydrogen bonding.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes related to cancer proliferation or inflammation.
- Receptor Modulation : It could modulate G protein-coupled receptors (GPCRs), influencing pathways such as pain perception and inflammation.
Anticancer Activity
Several studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, fluorinated benzothiazoles have shown potent antiproliferative effects against various cancer cell lines, suggesting that similar mechanisms may apply to this compound.
Anti-inflammatory Effects
Research has demonstrated that compounds with benzothiazole structures can exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators. This suggests a potential therapeutic application in treating inflammatory diseases.
Case Studies
- Study on Fluorinated Benzothiazoles : A study demonstrated that fluorinated analogs of benzothiazoles induced apoptosis in cancer cells without a biphasic dose-response relationship, indicating a promising avenue for further research on this compound .
- Structure-Activity Relationship (SAR) : Recent research focused on the SAR of benzothiazole derivatives identified key structural features that enhance biological activity, providing insights into optimizing this compound for better efficacy .
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | Moderate | Moderate |
| 2-(4-amino-methylphenyl)-5-fluorobenzothiazole | High | Low |
| 6-(4-bromophenyl)-2-ethoxybenzothiazole | Low | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
